![molecular formula C30H46O6S B601972 Fulvestrant 杂质 2 CAS No. 1621885-80-0](/img/new.no-structure.jpg)
Fulvestrant 杂质 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fulvestrant Impurity 2 is a byproduct or degradation product associated with the synthesis and formulation of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . This impurity is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
科学研究应用
Role in Drug Development
Fulvestrant Impurity 2 is critical in the development and validation of analytical methods for the quantification of fulvestrant and its impurities. The presence of impurities can affect the efficacy and safety profiles of pharmaceutical products. Therefore, understanding these impurities is essential for regulatory compliance and therapeutic effectiveness.
Analytical Method Development
- Stability-Indicating Methods : Recent studies have developed ultra-performance liquid chromatography (UPLC) methods that are stability-indicating for fulvestrant. These methods allow for the separation and quantification of fulvestrant from its degradation products and impurities, including Fulvestrant Impurity 2. The UPLC method was validated to ensure robustness, precision, and accuracy in measuring fulvestrant levels amidst potential impurities .
- Quality Control : Fulvestrant Impurity 2 is used in quality control processes to ensure that the levels of impurities remain within acceptable limits as defined by regulatory guidelines. This includes testing for organic impurities through high-performance liquid chromatography (HPLC) and assessing stability under various conditions .
Stability Studies
Stability studies are crucial in determining how different environmental factors affect the integrity of pharmaceutical compounds over time. Fulvestrant Impurity 2 has been included in several stability assessments to evaluate its impact on the overall stability of fulvestrant formulations.
- Environmental Stress Testing : Studies have shown that fulvestrant formulations containing Fulvestrant Impurity 2 undergo specific degradation pathways when subjected to stress conditions such as temperature variations and humidity. Understanding these pathways helps in formulating more stable drug products .
Toxicological Assessments
The toxicological profile of Fulvestrant Impurity 2 is essential for evaluating its safety in drug formulations. Regulatory bodies require comprehensive toxicological data before approving any pharmaceutical product.
- Toxicological Studies : Research has indicated that certain impurities, including Fulvestrant Impurity 2, can influence the overall safety profile of fulvestrant formulations. Toxicology studies help establish acceptable levels for these impurities based on their potential effects on human health .
Case Studies
Several case studies highlight the significance of monitoring and controlling Fulvestrant Impurity 2 during clinical trials and product development.
- Case Study Example : A phase II study compared different dosing regimens of fulvestrant while monitoring impurity levels, including Fulvestrant Impurity 2. Results indicated that controlling impurity levels is vital for achieving predictable pharmacokinetic profiles and therapeutic outcomes .
作用机制
Target of Action
Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .
Mode of Action
Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .
Pharmacokinetics
Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .
Action Environment
The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .
生化分析
Biochemical Properties
It is known that Fulvestrant, the parent compound, interacts with estrogen receptors, blocking the action of estrogen on cancer cells
Cellular Effects
Fulvestrant, the parent compound, is known to slow down or arrest some breast tumors that need estrogen to grow
Molecular Mechanism
Fulvestrant, the parent compound, works by downregulating the estrogen receptor
Metabolic Pathways
Fulvestrant, the parent compound, is known to undergo several biotransformation pathways analogous to those of endogenous steroids
准备方法
The preparation of Fulvestrant Impurity 2 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of high-performance liquid chromatography and gas chromatography to analyze and quantify the levels of impurities . The separation of impurities is achieved using a symmetry C8 column maintained at 35°C, with detection made at 225 nm . Industrial production methods involve the use of validated techniques to ensure precision, specificity, accuracy, and robustness as per current guidelines .
化学反应分析
Fulvestrant Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Fulvestrant Impurity 2 can be compared with other similar compounds, such as:
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Anastrozole: An aromatase inhibitor used in breast cancer treatment.
Fulvestrant Impurity 2 is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .
生物活性
Fulvestrant, a selective estrogen receptor degrader (SERD), is primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is influenced by various impurities, including Fulvestrant Impurity 2, which can affect its efficacy and safety profile. This article provides a detailed examination of the biological activity of Fulvestrant Impurity 2, supported by data tables, case studies, and research findings.
Overview of Fulvestrant and Its Impurities
Fulvestrant's mechanism involves downregulating estrogen receptors (ER) and degrading ERα, which is crucial for the growth of certain breast cancers. The synthesis of fulvestrant can yield various impurities, including Fulvestrant Impurity 2, which may arise during production or degradation processes. Understanding these impurities is essential for evaluating the drug's overall effectiveness and safety.
Fulvestrant Impurity 2 may exhibit varying degrees of biological activity compared to the parent compound. Studies have shown that fulvestrant effectively inhibits the growth of estrogen-dependent MCF-7 breast cancer cells but does not affect ER-negative cells like BT-20 . The specific effects of Fulvestrant Impurity 2 on ER signaling pathways remain less characterized but are crucial for understanding its potential impact on treatment outcomes.
Pharmacological Profile
- Binding Affinity : Fulvestrant has an IC50 value of approximately 44.8 nM for rat uterine ER, indicating its potency in inhibiting estrogen-induced effects .
- Tumor Growth Inhibition : In xenograft models, fulvestrant has demonstrated significant tumor growth inhibition at doses as low as 5 mg per animal . The role of impurities like Fulvestrant Impurity 2 in altering this response warrants further investigation.
Stability and Degradation Studies
A novel UPLC-PDA method was developed to analyze fulvestrant and its degradation products, including impurities. This method allows for the quantification and stability assessment of fulvestrant formulations under various stress conditions (e.g., acid/base exposure) and has shown that impurities can significantly affect drug stability and efficacy .
Stress Condition | % Assay | Purity Angle | Purity Threshold |
---|---|---|---|
Unstressed | 100.4 | 1.991 | 2.948 |
Acid (2 N HCl) | 104.0 | 2.255 | 3.206 |
Base | 98.5 | - | - |
Clinical Case Studies
Several clinical trials have explored the efficacy of fulvestrant in various settings:
- Phase III Trials : In trials comparing fulvestrant with anastrozole in postmenopausal women with hormone-sensitive advanced breast cancer, fulvestrant demonstrated a clinical benefit rate (CBR) comparable to anastrozole but with a lower incidence of joint disorders (5.4% vs. 10.6%, p=0.0036) .
- Combination Therapy : A recent study evaluated the combination of fulvestrant with enzalutamide in patients with metastatic ER+/HER2− breast cancer. The results indicated manageable side effects and a CBR24 of 25% among heavily pretreated patients .
属性
CAS 编号 |
1621885-80-0 |
---|---|
分子式 |
C30H46O6S |
分子量 |
534.76 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。